

Application Note: Spectroscopic Analysis of 5,5-dimethyltetrahydrofuran-3-ol

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

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Introduction

5,5-dimethyltetrahydrofuran-3-ol is a heterocyclic compound containing both a hydroxyl and a cyclic ether functional group. Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note provides a detailed protocol for acquiring and interpreting the IR spectrum of **5,5-dimethyltetrahydrofuran-3-ol**, serving as a guide for researchers in organic synthesis, quality control, and drug development. The analysis focuses on identifying characteristic absorption bands corresponding to the key functional groups within the molecule.

Molecular Structure and Expected Absorptions

The structure of **5,5-dimethyltetrahydrofuran-3-ol** contains several key bonds that give rise to characteristic peaks in the IR spectrum:

- O-H bond (alcohol): This will produce a strong, broad absorption band.
- C-H bonds (alkane): These will result in stretching and bending vibrations.
- C-O bond (ether): The cyclic ether will show a strong C-O-C stretching absorption.
- C-O bond (alcohol): The alcohol C-O bond will also have a characteristic stretching vibration.

Tabulated Spectroscopic Data

The following table summarizes the expected IR absorption bands for **5,5-dimethyltetrahydrofuran-3-ol**.

| Frequency Range (cm ⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
|-------------------------------------|---------------------------|--------------------------|--------------------------|
| 3600 - 3200 | Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |
| 2980 - 2850 | Alkane (C-H) | Stretching | Strong |
| 1470 - 1450 | Alkane (CH ₂) | Bending (Scissoring) | Medium |
| 1385 - 1365 | Gem-dimethyl | C-H Bending (Symmetric) | Medium (often a doublet) |
| 1150 - 1050 | Cyclic Ether (C-O-C) | Antisymmetric Stretching | Strong |
| 1075 - 1000 | Secondary Alcohol (C-O) | Stretching | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of a liquid sample like **5,5-dimethyltetrahydrofuran-3-ol** using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

- FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
- Sample of **5,5-dimethyltetrahydrofuran-3-ol**
- Dropper or pipette
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes (e.g., Kimwipes)

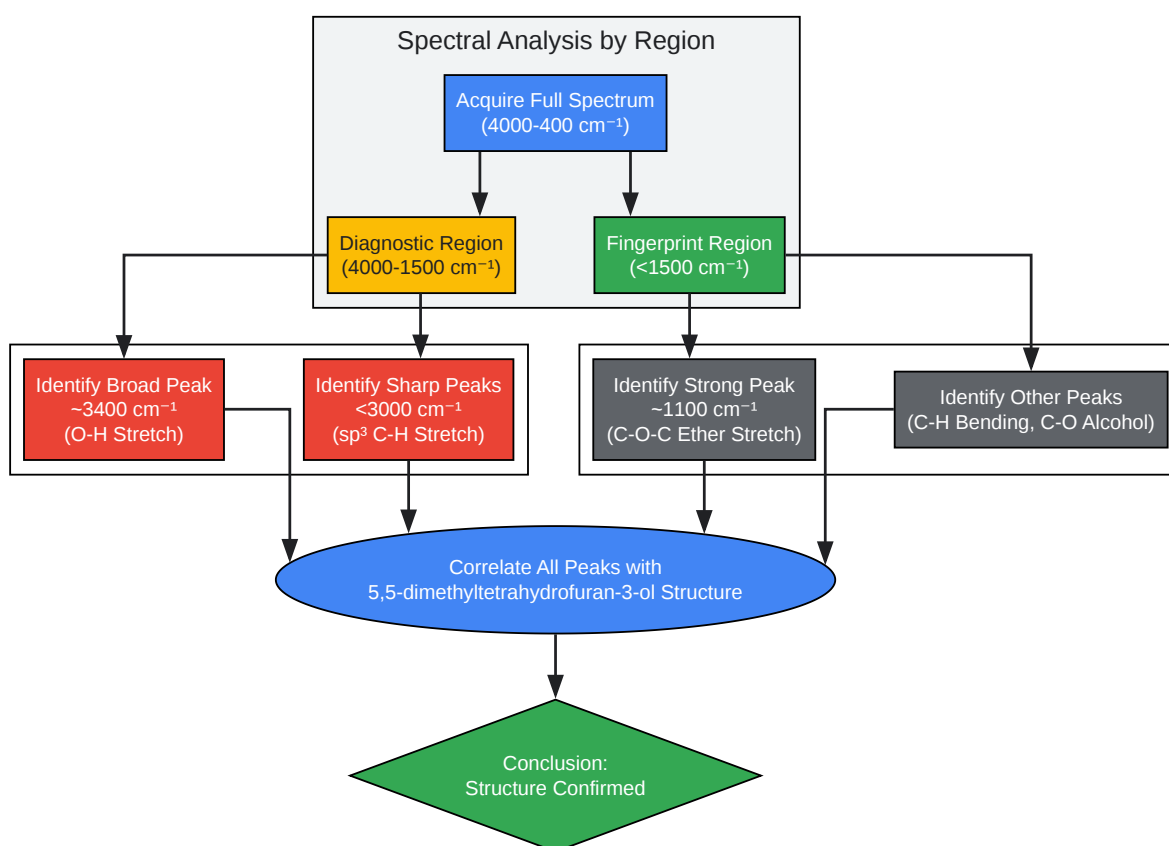
Procedure:

- Crystal Cleaning:
 - Ensure the ATR crystal surface is clean.
 - Moisten a lint-free wipe with isopropanol or ethanol.
 - Gently wipe the crystal surface to remove any residues from previous measurements.
 - Dry the crystal with a new, dry lint-free wipe.
- Background Spectrum Acquisition:
 - With the clean, empty ATR crystal, acquire a background spectrum.
 - This step measures the ambient atmosphere (CO_2 , H_2O) and instrument response, which will be subtracted from the sample spectrum.
 - Typical parameters: 4 cm^{-1} resolution, 16-32 scans.
- Sample Application:
 - Using a clean dropper, place a small drop of **5,5-dimethyltetrahydrofuran-3-ol** onto the center of the ATR crystal. The drop should be sufficient to completely cover the crystal surface.
- Sample Spectrum Acquisition:
 - Acquire the sample spectrum using the same parameters as the background scan.
 - The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Perform baseline correction and ATR correction if necessary, as per the instrument's software instructions.
 - Label the significant peaks with their corresponding wavenumber (cm^{-1}) values.

- Post-Measurement Cleanup:
 - Remove the sample from the crystal using a lint-free wipe.
 - Clean the ATR crystal thoroughly with isopropanol or ethanol as described in Step 1 to prepare it for the next measurement.

Workflow for Spectral Interpretation

The logical process for analyzing the obtained IR spectrum to confirm the structure of **5,5-dimethyltetrahydrofuran-3-ol** is outlined below.



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Caption: Workflow for the systematic interpretation of an IR spectrum.

Conclusion

The IR spectrum of **5,5-dimethyltetrahydrofuran-3-ol** is characterized by a strong, broad O-H stretching band around 3400 cm^{-1} , strong sp^3 C-H stretching bands just below 3000 cm^{-1} , and a very strong, characteristic C-O-C ether stretching absorption in the $1150\text{-}1050\text{ cm}^{-1}$ region. By following the provided ATR-FTIR protocol and the interpretation workflow, researchers can effectively use infrared spectroscopy to verify the presence of the key functional groups and confirm the identity of the target molecule, ensuring its purity and structural integrity for further applications.

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